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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)quinoline
Cat. No.: B11872183
Get Quote

Executive Summary

3-(3-Chlorophenyl)quinoline is a nitrogen-containing heterocyclic compound belonging to the
3-arylquinoline class. This scaffold is a critical pharmacophore in drug discovery, particularly in
the development of kinase inhibitors, antimalarial agents, and receptor modulators. The meta-
chloro substitution on the phenyl ring enhances lipophilicity and metabolic stability compared to
its unsubstituted counterparts, making it a valuable intermediate for structure-activity
relationship (SAR) optimization.

Chemical Identity & Properties

Precise identification data for verification and database integration.
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Property Data

CAS Number 57479-20-6

IUPAC Name 3-(3-Chlorophenyl)quinoline

Molecular Formula C15H10CIN

Molecular Weight 239.70 g/mol

SMILES Clclccec(cl)c2cec3ceecc3n2

InChlKey KCDXENDHBREJMG-UHFFFAOYSA-N
Appearance Off-white to yellow solid

Soluble in DCM, DMSO, Ethyl Acetate; Insoluble

Solubility )

in Water

Not experimentally standardized in open
Melting Point databases; structural analogs (e.g., 4-Cl isomer)

melt at ~130°C. Predicted range: 100-140°C.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust and scalable method for synthesizing 3-(3-Chlorophenyl)quinoline is the
Suzuki-Miyaura cross-coupling reaction. This pathway couples an aryl boronic acid with a
haloquinoline, offering high yields and functional group tolerance.

Reaction Scheme

Reactants: 3-Bromoquinoline + 3-Chlorophenylboronic acid Catalyst:
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] Base: Sodium Carbonate (Naz2COs)
Solvent System: Toluene : Ethanol : Water (2:1:1)

Step-by-Step Experimental Procedure

Note: Perform all steps in a fume hood using standard Schlenk techniques to exclude oxygen.

e Preparation:
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o In a 100 mL round-bottom flask, dissolve 3-Bromoquinoline (1.0 eq, 5.0 mmol) and 3-
Chlorophenylboronic acid (1.2 eq, 6.0 mmol) in a mixture of Toluene (20 mL) and Ethanol
(10 mL).

Activation:

o Add 2M Naz2COs aqueous solution (10 mL, 4.0 eq).

o Degas the solution by bubbling Nitrogen or Argon gas through it for 15 minutes.

Catalysis:
o Add Pd(PPhs)4 (0.05 eq, 0.25 mmol) quickly to minimizing air exposure.

o Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 90-100°C)
under an inert atmosphere for 12—18 hours.

Monitoring:

o Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting
bromide spot (Rf ~0.5) should disappear.

Workup:
o Cool the mixture to room temperature.
o Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

o Wash the combined organic layers with Brine (saturated NaCl), dry over anhydrous
Na2S0a4, and filter.

e Purification:
o Concentrate the filtrate under reduced pressure.

o Purify the crude residue via silica gel column chromatography (Gradient: 0-20% Ethyl
Acetate in Hexanes) to yield the pure product as a yellow solid.
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Mechanistic Visualization

The following diagram illustrates the catalytic cycle of the Suzuki coupling used to generate the
target compound.
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Click to download full resolution via product page

Caption: Catalytic cycle for the Pd-catalyzed cross-coupling of 3-bromoquinoline and 3-
chlorophenylboronic acid.

Biological Relevance & Pharmacophore Analysis

The 3-arylquinoline scaffold is a privileged structure in medicinal chemistry.

» Kinase Inhibition: The quinoline nitrogen can act as a hydrogen bond acceptor in the ATP-
binding pocket of kinases (e.g., PI3K, mTOR). The 3-aryl moiety occupies the hydrophobic
region Il, providing selectivity.

» Antimicrobial Activity: Analogs of 3-arylquinolines have demonstrated potency against
Mycobacterium tuberculosis and Plasmodium falciparum. The meta-chloro substituent
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specifically increases lipophilicity (LogP ~4.4), improving membrane permeability compared
to the parent quinoline.

o Metabolic Stability: The chlorine atom at the meta position blocks metabolic oxidation at a
typically reactive site on the phenyl ring, potentially extending the half-life of the molecule in

vivo.
Safety & Handling (MSDS Highlights)
» GHS Classification:

o Skin Irritation (Category 2): H315

o Eye Irritation (Category 2A): H319

o STOT-SE (Category 3): H335 (Respiratory Irritation)

o Precautions: Handle in a well-ventilated fume hood. Wear nitrile gloves and safety goggles.
Avoid dust formation.

o Storage: Store in a cool, dry place under inert gas (Argon) to prevent slow oxidation or
discoloration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
e 2. scispace.com [scispace.com]
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Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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